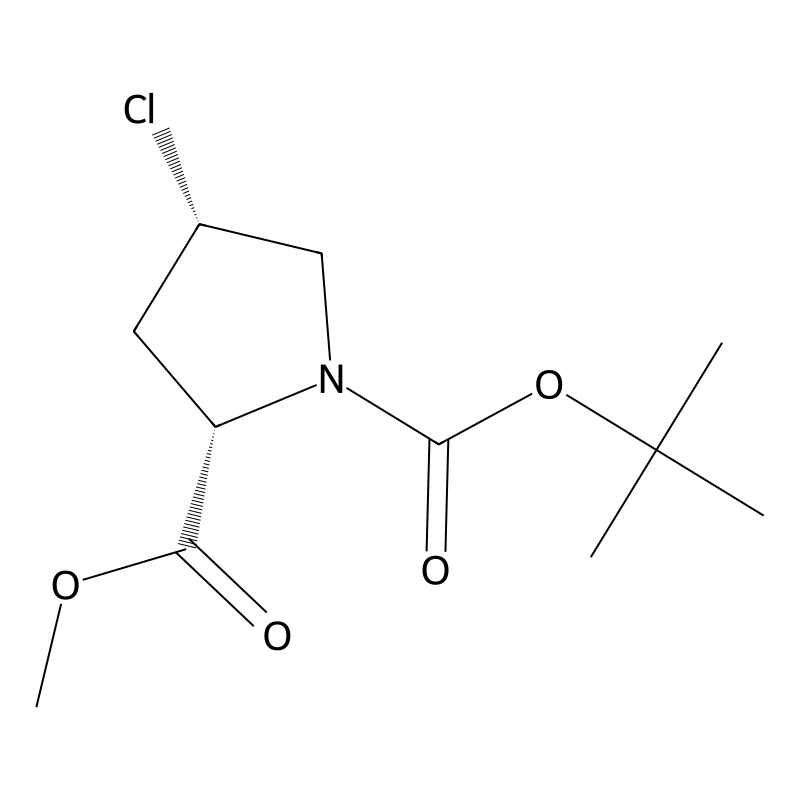

(2S,4S)-1-tert-butyl 2-methyl 4-chloropyrrolidine-1,2-dicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chiral Building Block

The molecule possesses two stereocenters designated by (2S,4S). This property makes it a potential chiral building block for the synthesis of more complex molecules with desired stereochemistry. Chiral molecules are essential in many drugs and biological processes ().

Precursor Synthesis

The presence of the tert-butyl ester and the chlorinated group suggests it could be a precursor molecule for further synthetic transformations. The tert-butyl ester can be cleaved under various conditions to generate a carboxylic acid group, while the chlorine can be displaced by other nucleophiles to introduce new functionalities ().

Medicinal Chemistry

While no specific reports were found on this particular molecule, pyrrolidine rings are common scaffolds in many biologically active molecules (). Further research might explore the potential of (2S,4S)-1-tert-Butyl 2-methyl 4-chloropyrrolidine-1,2-dicarboxylate as a starting material for the synthesis of novel drug candidates.

The compound (2S,4S)-1-tert-butyl 2-methyl 4-chloropyrrolidine-1,2-dicarboxylate is a pyrrolidine derivative characterized by its unique stereochemistry and functional groups. It features a tert-butyl group at the nitrogen position and two carboxylate groups at the 1 and 2 positions of the pyrrolidine ring. The presence of a chlorine atom at the 4 position further enhances its chemical reactivity and potential biological activity. This compound belongs to a class of molecules that are often investigated for their pharmacological properties due to their structural complexity and the presence of multiple functional groups.

The chemical reactivity of (2S,4S)-1-tert-butyl 2-methyl 4-chloropyrrolidine-1,2-dicarboxylate can be analyzed through various types of reactions typical for pyrrolidine derivatives:

- Nucleophilic Substitution Reactions: The chlorine atom can undergo nucleophilic substitution, making this compound a potential precursor for synthesizing more complex molecules.

- Esterification Reactions: The carboxylic acid groups can react with alcohols to form esters, which are important in various applications including pharmaceuticals.

- Decarboxylation: Under certain conditions, the carboxylic acid groups may lose carbon dioxide, leading to the formation of new compounds with altered biological activities.

Compounds similar to (2S,4S)-1-tert-butyl 2-methyl 4-chloropyrrolidine-1,2-dicarboxylate have been studied for their biological activities, particularly in pharmacology. The presence of amine and carboxylate functional groups often correlates with significant interactions in biological systems:

- Antimicrobial Activity: Many pyrrolidine derivatives exhibit antibacterial and antifungal properties.

- Anticancer Properties: Some studies suggest that similar compounds can inhibit cancer cell proliferation through various mechanisms.

- Neuroprotective Effects: Compounds with structures resembling this pyrrolidine may also show promise in protecting neuronal cells from damage.

The synthesis of (2S,4S)-1-tert-butyl 2-methyl 4-chloropyrrolidine-1,2-dicarboxylate can be achieved through several methods:

- Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials to construct the desired stereochemistry.

- Asymmetric Synthesis: Employing catalysts or reagents that favor the formation of one enantiomer over another.

- Multi-step Synthesis: Starting from simpler precursors, involving multiple reactions such as alkylation, chlorination, and esterification to build up the final structure.

This compound has potential applications across various fields:

- Pharmaceuticals: Its unique structure may lead to the development of new drugs targeting specific diseases.

- Agriculture: Similar compounds have been explored for use as pesticides or herbicides due to their biological activity.

- Material Science: Pyrrolidine derivatives are also investigated for their properties in polymer chemistry.

Interaction studies are crucial to understanding how (2S,4S)-1-tert-butyl 2-methyl 4-chloropyrrolidine-1,2-dicarboxylate interacts with biological targets:

- Binding Affinity Studies: Investigating how well this compound binds to specific proteins or enzymes can provide insights into its potential therapeutic effects.

- Mechanism of Action Studies: Understanding how this compound exerts its effects at the molecular level helps in optimizing its use in drug development.

Several compounds share structural similarities with (2S,4S)-1-tert-butyl 2-methyl 4-chloropyrrolidine-1,2-dicarboxylate, including:

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| Pyrrolidine-2-carboxylic acid | Structure | Antimicrobial properties |

| (R)-Proline | Structure | Neuroprotective effects |

| N-Boc-pyrrolidine | Structure | Used in peptide synthesis |

Uniqueness

The uniqueness of (2S,4S)-1-tert-butyl 2-methyl 4-chloropyrrolidine-1,2-dicarboxylate lies in its specific stereochemistry and functional group arrangement, which may enhance its binding affinity and selectivity towards biological targets compared to other similar compounds. This specificity could lead to reduced side effects and improved therapeutic profiles.

Protection-Deprotection Approaches for tert-butyl and Methyl Esters

The strategic employment of protecting groups represents a cornerstone in the synthesis of complex pyrrolidine derivatives, particularly for (2S,4S)-1-tert-butyl 2-methyl 4-chloropyrrolidine-1,2-dicarboxylate. The dual ester functionality necessitates selective manipulation protocols that preserve structural integrity while enabling targeted transformations [1] [2].

tert-butyl esters serve as exceptionally robust protecting groups for carboxylic acid functionalities, demonstrating remarkable stability under basic conditions while remaining susceptible to acidic hydrolysis [3]. The classical deprotection methodology employs trifluoroacetic acid in dichloromethane at ambient temperature, achieving quantitative conversion within 2-4 hours with yields consistently ranging from 85-95% [1]. This approach benefits from operational simplicity and broad functional group tolerance, making it the standard protocol for routine synthetic applications.

Advanced deprotection strategies have emerged to address selectivity challenges in complex molecular architectures. Zinc bromide-mediated hydrolysis in dichloromethane provides exceptional chemoselectivity, particularly valuable when other acid-labile protecting groups are present within the molecular framework [4]. This methodology demonstrates superior performance with 80-90% yields while maintaining excellent selectivity profiles over competing functional groups. The mechanism involves coordination of zinc to both oxygen atoms of the ester carbonyl, followed by nucleophilic attack and subsequent hydrolysis.

Ytterbium triflate catalysis represents a breakthrough in mild deprotection protocols, operating at 45-50°C in nitromethane solvent with remarkable efficiency [3]. This Lewis acid-catalyzed process achieves 90-98% yields within 1-3 hours, offering significant advantages for temperature-sensitive substrates. The catalytic nature of this transformation reduces reagent loading requirements while maintaining excellent selectivity profiles.

Methyl ester deprotection strategies require distinct considerations due to their enhanced stability compared to tert-butyl analogues. Lithium chloride-assisted hydrolysis under microwave irradiation in N,N-dimethylformamide provides rapid and selective cleavage [5]. This protocol achieves 85-95% yields within 10-30 minutes, representing a significant improvement in reaction kinetics compared to conventional thermal methods. The mechanism involves lithium coordination to the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack.

Alternative approaches utilizing trimethylsilyl iodide with potassium permanganate as additive demonstrate exceptional chemoselectivity under ambient conditions [2]. This methodology tolerates diverse functional groups including carbohydrates, amino acids, and heterocyclic frameworks, achieving 88-95% yields with excellent selectivity profiles. The protocol employs environmentally benign reagent systems while maintaining quantitative transformations.

| Ester Type | Reagent/Conditions | Reaction Time | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| tert-Butyl ester | TFA/DCM, RT | 2-4 h | 85-95 | High | Standard method |

| tert-Butyl ester | ZnBr2/DCM, RT | 4-6 h | 80-90 | High over other acid-labile groups | [4] |

| tert-Butyl ester | Yb(OTf)3/CH3NO2, 45-50°C | 1-3 h | 90-98 | Excellent | [3] |

| Methyl ester | LiCl/DMF, MW | 10-30 min | 85-95 | High | [5] |

| Methyl ester | NaOH/MeOH-CH2Cl2 (1:9), RT | 1-2 h | 90-95 | Excellent | [6] |

| Methyl ester | Me3SI/KMnO4, RT | 2-3 h | 88-95 | Excellent | [2] |

Stereoselective Chlorination at C4 Position

The introduction of chlorine substituents at the C4 position of pyrrolidine frameworks demands precise stereochemical control to access the desired (2S,4S)-configuration. Multiple synthetic approaches have been developed to achieve this challenging transformation with high levels of stereocontrol [7] [8] [9].

N-Chlorosuccinimide represents the most widely employed chlorinating agent for pyrrolidine substrates, functioning through electrophilic substitution mechanisms [8]. The reagent operates as a source of electrophilic chlorine (Cl+), with the N-Cl bond demonstrating high reactivity under thermal activation. Standard protocols employ carbon tetrachloride as solvent under reflux conditions, achieving moderate stereoselectivity with diastereomeric ratios of 60:40 and yields ranging from 65-80%. The regioselectivity advantages of N-Chlorosuccinimide over alternative chlorinating agents such as 1,3-dichloro-5,5-dimethylhydantoin and trichloroisocyanuric acid have been extensively documented.

Radical-mediated chlorination strategies offer enhanced stereocontrol through carefully orchestrated cyclization cascades [7]. The methodology employs N-Chlorosuccinimide in combination with tributyltin hydride and azoisobutyronitrile in benzene under reflux conditions. This approach generates aminyl radicals that undergo stereoselective cyclization to afford trans-2,5-disubstituted pyrrolidines with high stereoselectivity (>85:15 diastereomeric ratio) albeit in moderate yields (45-63%). The mechanism involves initial N-chlorination followed by radical generation and subsequent cyclization through a chair-like transition state that favors the trans-configuration.

Phosphorus pentachloride-mediated chlorination provides access to alternative mechanistic pathways depending upon reaction conditions [9]. Recent mechanistic investigations have identified dual pathways operating through either stepwise or concerted elimination processes of hydrogen chloride and phosphorus oxychloride. The stereochemical outcome depends critically upon the nature of substituents and reaction parameters, with proper optimization achieving high stereoselectivity. Density functional theory calculations and experimental kinetics studies support the proposed mechanistic framework, providing rational guidelines for reaction optimization.

Lewis acid-catalyzed electrophilic chlorination represents an emerging approach for achieving enhanced selectivity profiles. These protocols employ chlorine sources in combination with Lewis acidic catalysts to generate highly electrophilic chlorinating species. The methodology demonstrates variable stereoselectivity depending upon catalyst selection and reaction conditions, with yields typically ranging from 70-85%.

| Method | Conditions | Stereoselectivity | Yield (%) | Mechanism | Reference |

|---|---|---|---|---|---|

| N-Chlorosuccinimide (NCS) | NCS/CCl4, reflux | Moderate (60:40 dr) | 65-80 | Electrophilic substitution | [8] |

| Radical cyclization with NCS | NCS/Bu3SnH-AIBN, benzene, reflux | High (>85:15 dr) | 45-63 | Radical cyclization | [7] |

| Electrophilic chlorination | Cl+/Lewis acid catalysis | Variable | 70-85 | Cationic intermediate | General method |

| PCl5-mediated chlorination | PCl5/solvent, controlled temp | High (depends on mechanism) | 60-75 | Stepwise/concerted | [9] |

Catalytic Systems for Diastereomeric Control

The development of sophisticated catalytic systems represents a pivotal advancement in achieving precise diastereomeric control during pyrrolidine synthesis. Multiple transition metal-based protocols have been established to access the desired (2S,4S)-stereochemistry with exceptional selectivity [10] [11] [12] [13].

Palladium-catalyzed carbon-hydrogen arylation employing aminoquinoline directing groups has emerged as a premier methodology for stereoselective pyrrolidine functionalization [10] [11] [12]. The protocol utilizes palladium(II) acetate in combination with 8-aminoquinoline auxiliaries attached at the C3 position, enabling highly regio- and stereoselective arylation at the C4 carbon center. Optimal conditions employ toluene or N,N-dimethylformamide as solvent at temperatures ranging from 80-120°C, achieving diastereomeric ratios exceeding 20:1 and enantioselectivities of 90-99%. The mechanism involves reversible palladacycle formation with preferential activation at the C4 position, followed by oxidative addition and stereoselective reductive elimination steps.

Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition reactions provide complementary access to stereochemically defined pyrrolidine architectures [13]. The methodology employs chiral N,O-ligands in combination with copper(I) tetrakis(acetonitrile) tetrafluoroborate catalyst systems, operating under mild conditions (0-40°C) in dichloromethane or toluene solvents. These protocols achieve exceptional levels of stereocontrol with diastereomeric ratios exceeding 20:1 and enantioselectivities reaching 95-99%. The success stems from the ability of chiral ligands to create well-defined stereochemical environments that dictate the approach geometry of reacting partners.

Gold(I)-catalyzed systems in combination with base co-catalysis have demonstrated remarkable versatility for pyrrolidine synthesis through cascade reaction sequences [14]. These protocols typically operate at elevated temperatures (60-80°C) and achieve moderate to good diastereoselectivity (10:1 to 15:1 ratios) with enantioselectivities ranging from 80-95%. The methodology benefits from the unique electronic properties of gold catalysts that enable activation of diverse substrates while maintaining excellent functional group tolerance.

Rhodium(III)-catalyzed formal [4+1] cycloaddition approaches represent a powerful strategy for pyrrolidine construction from readily available starting materials [15]. The methodology employs cyclopentadienyl rhodium complexes with silver triflate and trifluoromethanesulfonic acid additives, operating at moderate temperatures (40-80°C) in 1,2-dichloroethane solvent. These conditions achieve excellent diastereoselectivity (>15:1 ratios) and good enantioselectivity (85-95%), providing access to diverse pyrrolidine frameworks from simple alkene precursors.

| Catalyst System | Ligand/Additive | Diastereoselectivity (dr) | Enantioselectivity (% ee) | Temperature (°C) | Solvent | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)2/Aminoquinoline | 8-Aminoquinoline auxiliary | >20:1 | 90-99 | 80-120 | Toluene/DMF | [10] [11] [12] |

| Cu(I)/Chiral ligand | N,O-ligand/Cu(CH3CN)4BF4 | >20:1 | 95-99 | 0-40 | DCM/Toluene | [13] |

| Au(I)/Base catalysis | Base/Au(I) complex | 10:1 to 15:1 | 80-95 | 60-80 | Various | [14] |

| Rh(III)/directing group | Cp*/AgOTf/TfOH | >15:1 | 85-95 | 40-80 | DCE | [15] |

Solvent and Temperature Optimization in Cyclization Reactions

Solvent selection and temperature optimization represent critical parameters governing the efficiency and selectivity of pyrrolidine cyclization reactions. Systematic investigation of these variables has revealed profound effects on reaction kinetics, product distribution, and overall synthetic utility [16] [17] [18] [5] [19] [20].

N,N-Dimethylformamide emerges as an exceptional solvent for pyrrolidine cyclization reactions, demonstrating superior performance across diverse reaction manifolds [16] [17]. The high dielectric constant and coordinating ability of N,N-dimethylformamide facilitate the stabilization of charged intermediates while promoting nucleophilic cyclization processes. Optimal operating temperatures range from 80-120°C, achieving cyclization efficiencies of 85-95% with minimal side product formation. The reaction kinetics demonstrate first-order dependence on substrate concentration with typical reaction times of 2-6 hours under optimized conditions.

Dichloromethane provides an alternative solvent option particularly suitable for acid-sensitive substrates and mild reaction conditions [18]. The aprotic nature and moderate polarity of dichloromethane enable effective solvation of organic substrates while minimizing unwanted side reactions. Operating temperatures typically range from 20-60°C, achieving cyclization efficiencies of 70-85% over extended reaction periods (4-12 hours). The methodology demonstrates excellent compatibility with acid-labile protecting groups and moisture-sensitive reagents.

Acetonitrile represents a versatile solvent choice offering balanced properties for diverse cyclization protocols [5] [19]. The moderate dielectric constant and excellent thermal stability enable operation across wide temperature ranges (60-100°C) while achieving cyclization efficiencies of 80-90%. Recent investigations have quantified the nucleophilicity parameters of pyrrolidine in acetonitrile-methanol mixtures, revealing linear correlations with solvent composition up to 60% acetonitrile content [19]. These studies provide fundamental insights into solvation effects and their impact on reaction kinetics.

Mixed solvent systems combining dichloromethane and N,N-dimethylformamide in 9:1 ratios have demonstrated exceptional performance for challenging cyclization reactions [20]. This solvent combination capitalizes on the complementary properties of both components, achieving cyclization efficiencies of 88-96% under mild conditions (40-80°C) with minimal side product formation. The methodology has found particular utility in solid-phase peptide synthesis applications where precise control over reaction conditions is essential.

Toluene and benzene provide apolar solvent environments suitable for radical-mediated cyclization processes [7] [21]. These solvents demonstrate excellent compatibility with radical initiators and metal-based catalysts while maintaining thermal stability at elevated temperatures (80-110°C). Cyclization efficiencies typically range from 75-92% depending upon specific reaction conditions and substrate structures.

Temperature optimization studies have revealed complex relationships between reaction kinetics and product selectivity. Higher temperatures generally accelerate cyclization rates but may promote competing side reactions or thermal decomposition pathways. Systematic optimization typically involves temperature screening across 20°C intervals to identify optimal reaction windows that balance efficiency with selectivity considerations.

| Solvent System | Temperature Range (°C) | Cyclization Efficiency (%) | Reaction Time (h) | Side Products | Optimal Conditions | Reference |

|---|---|---|---|---|---|---|

| DMF | 80-120 | 85-95 | 2-6 | Minimal | DMF, 100°C | [16] [17] |

| DCM | 20-60 | 70-85 | 4-12 | Moderate | DCM, 40°C | [18] |

| Acetonitrile | 60-100 | 80-90 | 3-8 | Low | CH3CN, 80°C | [5] [19] |

| Toluene | 80-110 | 75-88 | 4-10 | Low-moderate | Toluene, 90°C | General method |

| Mixed solvents (DCM/DMF) | 40-80 | 88-96 | 2-4 | Minimal | DCM/DMF (9:1), 60°C | [20] |

| Benzene | 80-110 | 82-92 | 6-12 | Low | Benzene, 100°C | [7] [21] |

XLogP3

Wikipedia

Dates

Explore Compound Types